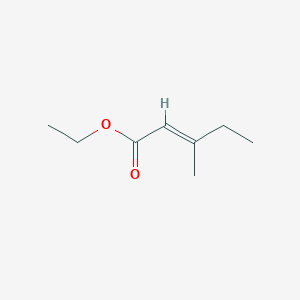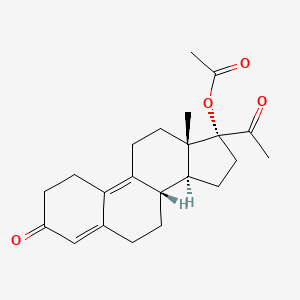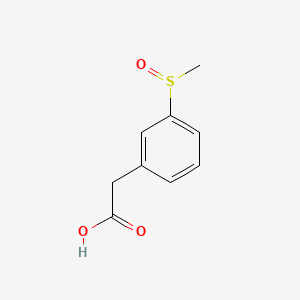
Ethyl (2E)-3-methylpent-2-enoate
カタログ番号 B1149689
CAS番号:
15676-99-0
分子量: 142.19556
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds like “Ethyl (2E)-3-methylpent-2-enoate” belong to the class of organic compounds known as esters. Esters are derived from carboxylic acids and alcohols. They are characterized by the presence of a carbonyl group adjacent to an ether group .
Synthesis Analysis
The synthesis of esters typically involves a reaction between a carboxylic acid and an alcohol in the presence of a strong acid catalyst, a process known as esterification . The specific synthesis process for “Ethyl (2E)-3-methylpent-2-enoate” would depend on the starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of esters like “Ethyl (2E)-3-methylpent-2-enoate” consists of a carbonyl group (C=O) and an ether group (R-O-R’) as part of the same functional group. The exact structure would depend on the specific arrangement of carbon atoms in the molecule .Chemical Reactions Analysis
Esters undergo several types of reactions. They can be hydrolyzed back into their constituent carboxylic acids and alcohols. They can also participate in substitution reactions, where the ester group is replaced by another functional group .Physical And Chemical Properties Analysis
The physical and chemical properties of esters like “Ethyl (2E)-3-methylpent-2-enoate” depend on their specific structure. They are generally characterized by their pleasant, fruity odors. They have varying degrees of solubility in water, but are often soluble in organic solvents .科学的研究の応用
Synthesis Applications
- Versatile Precursors for Organic Synthesis : Ethyl (2E)-3-methylpent-2-enoate and its derivatives serve as versatile precursors in organic synthesis. For instance, (Z)-Ethyl 2,3-dibromopropenoate, a related compound, is utilized for synthesizing functionalized enynes and enediynes of defined geometry through selective coupling reactions (Myers et al., 1989). Such compounds are crucial for the development of new materials and pharmaceuticals.
Material Science
- Polymer Chemistry : Ethylene and alpha-olefin copolymers, involving reactions with compounds similar to Ethyl (2E)-3-methylpent-2-enoate, have been studied for their inclusion in lamellar crystal structures. This research is vital for understanding and improving the mechanical properties of polymers (Hosoda et al., 1990).
Analytical Chemistry
- Molecular Structure Analysis : Spectral, DFT/B3LYP, and molecular docking analyses of Ethyl (2E)-3-methylpent-2-enoate derivatives provide insights into their electronic structure, stability, and potential biological interactions. For example, ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate has been synthesized and analyzed, indicating potential applications in drug discovery (Sert et al., 2020).
Food Chemistry
- Wine Chemistry : The distribution and sensory impact of Ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine have been studied, revealing their influence on wine aroma and suggesting the compound's role in wine flavor chemistry (Lytra et al., 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl (E)-3-methylpent-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-4-7(3)6-8(9)10-5-2/h6H,4-5H2,1-3H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKJGPAUJRARSH-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(=O)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C/C(=O)OCC)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2E)-3-methylpent-2-enoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
5-(2-phenylethyloxy)indole
174339-89-0
Boc-(R)-2-aMino-4- pentenoic acid
138246-06-7




![methyl (E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoate](/img/structure/B1149624.png)

![Phosphoramidous acid,bis(1-methylethyl)-,1-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-21-[(3as,4s,6ar)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-17-oxo-3,6,9,12-tetraoxa-16-azaheneicos-1-yl2-cya](/img/structure/B1149627.png)